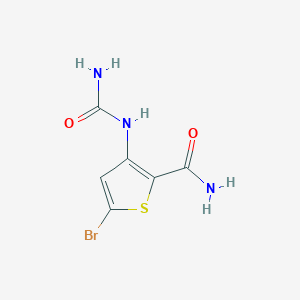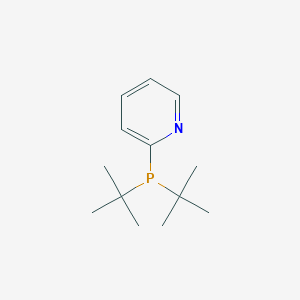
2-(Di-tert-butylphosphanyl)pyridine
Übersicht
Beschreibung
2-(Di-tert-butylphosphanyl)pyridine is a reactive dialkylbiaryl phosphine ligand . It is known to catalyze carbon-nitrogen bond-forming reactions . It is also used in the coordination chemistry of gold catalysts .
Synthesis Analysis
The synthesis of this compound involves double deprotonation of 2,6-bis-(di-tert-butylphosphinomethyl)-pyridine with KCH2C6H5 . The synthesis is reminiscent of the Chichibabin reaction .Molecular Structure Analysis
The molecular formula of this compound is C13H22NP . The InChI code is 1S/C13H22NP/c1-12(2,3)15(13(4,5)6)11-9-7-8-10-14-11/h7-10H,1-6H3 . The molecular weight is 223.3 .Chemical Reactions Analysis
This compound is known to catalyze carbon-nitrogen bond-forming reactions . It is also involved in the coordination chemistry of gold catalysts .Physical and Chemical Properties Analysis
The molecular weight of this compound is 223.3 . The InChI code is 1S/C13H22NP/c1-12(2,3)15(13(4,5)6)11-9-7-8-10-14-11/h7-10H,1-6H3 .Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Complex Formation
2-(Di-tert-butylphosphanyl)pyridine plays a significant role in coordination chemistry. It acts as a ligand in various metal complexes, exhibiting unique coordination behaviors. For instance, it coordinates with iridium in the formation of complexes, contributing to the study of variable-temperature spectroscopy and X-ray analysis. This coordination leads to the elongation of bonds involving the iridium atom and affects the stereochemistry of the complexes, as observed in the synthesis and analysis of PCP Pincer Iridium Chemistry – Coordination of Pyridines to [(tBuPCP)IrH(Cl)] (Titova et al., 2016).
Crystallographic Studies
Crystal structure analysis is another important application of this compound. It aids in understanding the structural properties of various metal complexes. For example, the tetrahydrofuran disolvate of a manganese complex with this compound revealed details about hydrogen bonding and the spatial arrangement of molecules, contributing to the field of crystallography and complex formation (Rotter et al., 2017).
Synthesis and Reactivity Studies
The synthesis and reactivity of this compound are explored extensively in scientific research. This includes studies on how it reacts with other compounds and its role in the formation of new substances. For example, it reacts with ammonia and 3,5-Di-tert-butylcatechol under aerobic conditions, leading to the formation of new compounds and providing insights into copper(II) radical ferromagnetic exchange (Speier et al., 1996).
Ligand Chemistry
This compound is also significant in ligand chemistry, particularly in synthesizing and analyzing versatile terpyridine analogs. Its derivatives have been used as ligands for over 15 years, showing both advantages and disadvantages compared to more commonly studied terpyridines. This includes applications in luminescent lanthanide compounds for biological sensing and iron complexes demonstrating unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Wirkmechanismus
Target of Action
Similar compounds like 2,6-di-tert-butylpyridine have been used as proton trapping agents . This suggests that 2-(Di-tert-butylphosphanyl)pyridine might interact with protons or other positively charged entities within a biochemical system.
Mode of Action
It is known that pyridine derivatives can act as bases, accepting protons from the environment . The bulky tert-butyl groups on the pyridine ring might enhance the compound’s basicity by providing steric hindrance, making it easier for the compound to donate its lone pair of electrons .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemical entities could influence the action, efficacy, and stability of this compound . For instance, a highly acidic environment might enhance its proton-accepting properties.
Safety and Hazards
Eigenschaften
IUPAC Name |
ditert-butyl(pyridin-2-yl)phosphane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22NP/c1-12(2,3)15(13(4,5)6)11-9-7-8-10-14-11/h7-10H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIZZEPNUYUZDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=N1)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22NP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


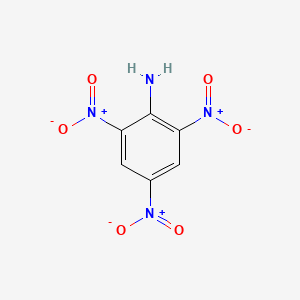
![2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B3268619.png)
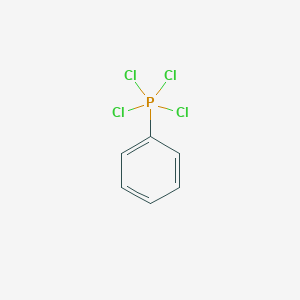
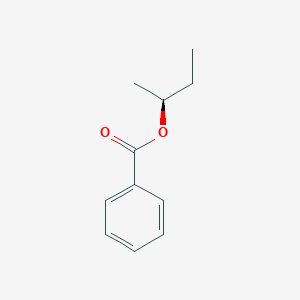
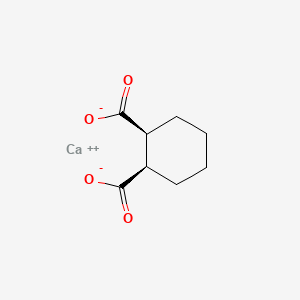
![(1R,3S,5S,8aS)-1,3-Bis(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyltetrahydro-3H,8H-oxazolo[4,3-c][1,4]oxazin-8-one](/img/structure/B3268642.png)




![2,5-Dimethyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3268682.png)

![1-[1-(4-Bromophenyl)ethyl]piperidine](/img/structure/B3268689.png)
